6-(Iodomethyl)quinoline
Description
6-(Iodomethyl)quinoline is a quinoline derivative substituted at the 6-position with an iodomethyl (-CH₂I) group. Quinoline, a heterocyclic aromatic compound (benzo[b]pyridine), is known for its diverse biological and pharmacological activities, including antiviral, antimicrobial, and antimalarial properties .
Properties
CAS No. |
99361-10-1 |
|---|---|
Molecular Formula |
C10H8IN |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
6-(iodomethyl)quinoline |
InChI |
InChI=1S/C10H8IN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 |
InChI Key |
WQQMYKMZGVNMIC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)CI)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CI)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 6-position substitution in quinoline derivatives significantly influences molecular weight, polarity, and solubility. A comparative analysis is summarized below:
Key Observations :
- Electronic Effects: The iodomethyl group is electron-withdrawing due to the electronegativity of iodine, which deactivates the quinoline ring toward electrophilic substitution compared to electron-donating groups like -OCH₃ .
- Steric Effects : The bulky iodomethyl group may hinder reactions at the 6-position compared to smaller substituents (e.g., -CH₃ or -Cl).
Reactivity and Functionalization
The iodomethyl group enables unique reactivity compared to other 6-substituted quinolines:
| Reaction Type | This compound | 6-Iodoquinoline | 6-Methylquinoline |
|---|---|---|---|
| Nucleophilic Substitution | High (iodide as leaving group) | Moderate (requires strong bases) | Low (stable C-CH₃ bond) |
| Cross-Coupling | Possible via C-I bond cleavage | Common (e.g., Suzuki coupling) | Not applicable |
| Oxidation/Reduction | Risk of C-I bond cleavage | Stable under mild conditions | Stable |
Example: this compound can undergo nucleophilic substitution with amines or thiols to generate 6-aminomethyl or 6-thiomethyl derivatives, useful in drug design .
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